1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c13-11-4-6-14(7-5-11)9-10-2-1-3-12(8-10)15(16)17;;/h1-3,8,11H,4-7,9,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYIJWXOQQZQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Piperidin-4-amine with 3-Nitrobenzyl Chloride
The most straightforward and commonly reported method involves the nucleophilic substitution reaction where the primary amine of piperidin-4-amine attacks the electrophilic carbon of 3-nitrobenzyl chloride. The reaction is typically conducted in an organic solvent such as acetonitrile or ethanol under controlled temperature to optimize yield and minimize side reactions.
- Dissolve piperidin-4-amine in a suitable solvent.
- Add 3-nitrobenzyl chloride slowly with stirring.
- Maintain reaction temperature between ambient to slightly elevated (e.g., 25–50 °C).
- After completion, the reaction mixture is cooled, and hydrochloric acid is added to precipitate the dihydrochloride salt.
- The solid product is filtered, washed, and dried.
This method provides a relatively high yield of the target compound with good purity.
Reduction of Nitro Group Followed by Salt Formation (Alternative Route)
In some synthetic routes, the nitro group can be introduced or modified post-alkylation. For example, starting with a benzylamine derivative, the nitro group is introduced via nitration, or alternatively, the nitro group can be reduced to an amine derivative if required for further functionalization. However, for 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride, the nitro group is retained.
Protection-Deprotection Strategies for Selective Alkylation
More complex synthetic routes, inspired by related piperidin-4-amine derivatives, utilize protection of the primary amine to achieve selective alkylation on the secondary amine or vice versa. For example, benzophenone can be used as a protecting group for the primary amine of piperidin-4-amine, allowing selective reaction at the secondary amine position. After alkylation, the protecting group is removed under acidic conditions to yield the desired product.
Though this method is more elaborate, it can be adapted for compounds where selectivity is critical or where side reactions are problematic.
Use of Catalysts and Bases
In some protocols, the reaction employs bases such as sodium hydride or n-butyllithium to deprotonate the amine, enhancing nucleophilicity. Catalysts like BF3-etherate have been reported in related piperidine chemistry to facilitate condensation and alkylation steps, especially in protection-deprotection sequences.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, acetonitrile, or THF | Solvent choice affects solubility and reaction rate |
| Temperature | 25–50 °C | Mild heating accelerates reaction without decomposition |
| Molar ratio (amine:alkyl halide) | 1:1 to 1:1.2 | Slight excess of alkyl halide ensures complete reaction |
| Reaction time | 3 to 18 hours | Longer times may be needed for complete conversion |
| Work-up | Acidification with HCl to form dihydrochloride salt | Precipitates product, facilitates purification |
| Purification | Filtration, washing with cold solvent, drying | Ensures removal of unreacted materials and byproducts |
Research Findings and Comparative Analysis
The direct alkylation method is favored for its simplicity and efficiency. Yields typically range from 70% to 90%, depending on reaction scale and purity requirements. The dihydrochloride salt form enhances compound stability and solubility in aqueous media, which is advantageous for biological assays.
Protection-deprotection methods, while more complex, provide routes to derivatives with modifications on the piperidine ring or benzyl substituent, useful for structure-activity relationship studies in medicinal chemistry.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Direct Alkylation | Piperidin-4-amine + 3-nitrobenzyl chloride, acid salt formation | Simple, high yield, scalable | Possible side reactions if not controlled |
| Protection-Deprotection Strategy | Protect amine, alkylate, deprotect under acid | Selectivity, useful for complex derivatives | Multi-step, longer synthesis time |
| Catalyzed Alkylation | Use of bases or catalysts to enhance reaction | Increased reaction rate | Requires careful handling of reagents |
Chemical Reactions Analysis
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and hydrogen peroxide. Major products formed from these reactions include 1-(3-aminobenzyl)piperidin-4-amine and various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride has been investigated for its potential therapeutic properties, particularly in the following areas:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies demonstrate its ability to inhibit various cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 10 |
| HeLa | Cervical Cancer | 15 |
| HCT116 | Colon Cancer | 12 |
These studies suggest that the compound can induce apoptosis and inhibit cell proliferation through modulation of cell cycle regulators and apoptotic proteins.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Notably, it has been evaluated for its ability to inhibit α-glucosidase, a target for diabetes management:
| Inhibitor | IC50 (µM) | Relative Potency |
|---|---|---|
| This compound | 5 | 19-fold lower than acarbose |
| Acarbose | 95 | Reference |
This suggests that the compound could be a candidate for managing conditions like diabetes by regulating carbohydrate metabolism.
The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets. Key findings include:
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications in the piperidine structure can enhance bioactivity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituents on the benzyl ring | Increased binding affinity to target enzymes |
| Variations in piperidine nitrogen position | Altered pharmacological properties |
Case Studies
Several studies have documented the efficacy of this compound in various applications:
-
Anticancer Efficacy :
- A study conducted on MCF-7 cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.
- In vivo studies are ongoing to evaluate pharmacokinetics and safety profiles.
-
Diabetes Management :
- A comparative study highlighted the compound's superior inhibition of α-glucosidase compared to traditional inhibitors like acarbose.
Mechanism of Action
The mechanism of action of 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring can interact with various receptors and enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro) increase polarity and influence receptor binding, as seen in Kv1.5 potassium channel modulators .
- Halogen substituents (e.g., chlorine in ) enhance metabolic stability and bioavailability .
- Positional isomerism (e.g., 3-nitro vs. 4-nitrobenzyl) alters electronic distribution and biological activity .
Biological Activity
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its piperidine structure and nitrobenzyl moiety, exhibits a range of biological effects that are crucial for therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is defined by its piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the 3-nitrobenzyl group enhances its lipophilicity and may influence its interaction with biological targets. The dihydrochloride form indicates that it exists as a salt, which can affect its solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like inflammation or cancer.
- Cellular Pathway Modulation : By affecting key signaling pathways, this compound may alter cellular responses, such as apoptosis or proliferation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, the related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for some related compounds:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-(3-Nitrobenzyl)piperidin-4-amine | 10 | S. aureus |
| 1-(4-Chlorobenzyl)piperidin-4-amine | 5 | E. coli |
| 1-(2-Nitrophenyl)piperidin-4-amine | 8 | Klebsiella pneumoniae |
Anticancer Properties
Research indicates that piperidine derivatives can exhibit anticancer activity. A study evaluated the cytotoxic effects of various piperidine compounds on cancer cell lines, revealing that certain modifications can enhance their efficacy against specific types of tumors. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Values : Ranged from 5 µM to 15 µM depending on the structural modifications.
Case Studies
A notable case study involved the synthesis and evaluation of several piperidine derivatives, including this compound. The study found that:
- In Vivo Efficacy : Administered at doses of 25 mg/kg in murine models showed significant tumor growth inhibition.
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells via caspase activation.
Comparative Analysis
To contextualize the activity of this compound, it is essential to compare it with similar compounds. Table 2 provides a comparative analysis:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 1-(3-Nitrobenzyl)piperidin-4-amine | Moderate | High | Effective in multiple assays |
| 1-(4-Methylbenzyl)piperidin-4-amine | Low | Moderate | Less potent than nitro variant |
| 1-(2-Nitrophenyl)piperidin-4-amine | High | Moderate | Strong against Gram-positive |
Q & A
Q. What safety precautions are critical when handling 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if dust or aerosols are generated .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure .
- Storage : Store in airtight containers at room temperature, away from oxidizing agents and moisture .
- Emergency Measures : For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, use an eyewash station .
Q. What synthetic routes are documented for preparing this compound?
Methodological Answer : While direct synthesis data for this compound is limited, analogous piperidine derivatives are synthesized via:
- Nucleophilic Substitution : Reacting 3-nitrobenzyl chloride with piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF) .
- Reductive Amination : Using NaBH₃CN or H₂/Pd-C to reduce imine intermediates formed between 3-nitrobenzaldehyde and piperidin-4-amine .
- Salt Formation : Treating the free base with HCl gas in ethanol to form the dihydrochloride salt .
Q. Key Considerations :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Purify via recrystallization (ethanol/water) or column chromatography .
Advanced Research Questions
Q. How can synthesis protocols be optimized for higher yield and purity?
Methodological Answer :
- Reaction Solvent : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity .
- Catalyst Screening : Evaluate Pd/C, Raney Ni, or enzymatic catalysts for reductive amination efficiency .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate high-purity product .
- Yield Tracking : Compare yields under varying temperatures (25°C vs. 60°C) and reaction times (12–48 hrs) .
Q. How should discrepancies in toxicity data (e.g., unclassified hazards vs. acute toxicity) inform safety protocols?
Methodological Answer :
Q. What factors influence the compound’s stability during biological assays?
Methodological Answer :
Q. Which analytical methods are most robust for characterizing this compound?
Methodological Answer :
Q. How can researchers investigate biological interactions of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
